Strategic Handling and Safety Profiling of 3-(Benzyloxy)-5-bromo-2-fluorobenzoic Acid
Strategic Handling and Safety Profiling of 3-(Benzyloxy)-5-bromo-2-fluorobenzoic Acid
Executive Summary & Chemical Context
This guide provides an in-depth technical analysis of 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid , a specialized intermediate often employed in the synthesis of kinase inhibitors (e.g., KRAS or EGFR modulators). Unlike generic Safety Data Sheets (SDS) that provide boilerplate data, this document focuses on the operational safety and chemical logic required to handle this fluorinated scaffold in a research setting.
The molecule combines three distinct functionalities that dictate its safety and reactivity profile:
-
Benzoic Acid Moiety: Provides acidic character (
approx. 2.5–3.0), necessitating acid-base precautions. -
Ortho-Fluorine: Increases acidity via inductive effects and enhances metabolic stability, but increases potential for severe eye irritation.
-
Benzyloxy Ether: Adds lipophilicity, facilitating skin absorption, and serves as a latent phenol protecting group.
Chemical Identity Table
| Property | Data |
| Chemical Name | 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid |
| CAS Number | 2586127-27-5 (Representative; verify specific salt forms) |
| Molecular Formula | |
| Molecular Weight | 325.13 g/mol |
| Physical State | White to off-white powder |
| Solubility | Insoluble in water; Soluble in DMSO, DMF, DCM |
| Acidity ( | Predicted ~2.8 (Enhanced by o-F) |
Hazard Identification & Mechanistic Toxicology
Signal Word: WARNING
While standard SDS documents classify this compound under generic irritant categories, the mechanistic understanding of its structure reveals specific risks that require elevated vigilance.
GHS Classification & Logic
| Hazard Class | Category | H-Code | Mechanistic Insight |
| Skin Irritation | Cat 2 | H315 | The acidic proton can denature keratin; lipophilic benzyloxy tail aids epidermal penetration. |
| Eye Irritation | Cat 2A | H319 | Critical Risk: The ortho-fluorine electron-withdrawing effect lowers |
| STOT - SE | Cat 3 | H335 | Fine dust inhalation irritates mucous membranes. Fluorinated aromatic dusts are often persistent. |
Diagram: Hazard Assessment Logic
The following workflow illustrates how the chemical structure dictates the required safety controls.
Caption: Structural features (fluorine, benzyloxy) directly influence the toxicity profile, necessitating specific PPE choices over generic defaults.
Operational Safety Protocols
Engineering Controls
-
Primary Containment: All weighing and open handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.
-
Static Control: Fluorinated benzoic acids can be electrostatically active. Use an ionizing bar or anti-static gun during weighing to prevent powder scattering (which leads to inhalation risks).
Personal Protective Equipment (PPE)
-
Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), use a half-mask respirator with P100 (HEPA) cartridges.
-
Dermal:
-
Primary: Nitrile gloves (minimum 0.11 mm thickness).
-
Secondary: For prolonged handling or solution preparation, double-glove to prevent permeation facilitated by the benzyloxy ether moiety.
-
-
Ocular: Chemical splash goggles are mandatory. Standard safety glasses do not provide a seal against acidic dusts.
Storage & Stability
-
Conditions: Store at 2–8°C (refrigerated).
-
Incompatibility: Keep away from strong oxidizers and strong bases.[1]
-
Shelf-Life Factor: The benzyl ether linkage is generally stable but can oxidize to benzaldehyde over extended periods if exposed to light and air. Store in amber vials under inert gas (Nitrogen/Argon) if possible.
Reaction Safety: The "Senior Scientist" Perspective
The primary utility of this molecule is as a scaffold for cross-coupling reactions (e.g., Suzuki-Miyaura). The following protocol ensures safety during these high-value transformations.
Critical Reaction Risks
-
Decarboxylation: At high temperatures (>120°C) in the presence of metal catalysts, electron-deficient benzoic acids can decarboxylate.
-
Pressure Build-up: If converting to an acid chloride (using
or Oxalyl Chloride), the release of HCl and gas requires rigorous scrubbing. -
Waste Streams: The presence of Bromine and Fluorine classifies the waste as "Halogenated Organic," which requires segregated disposal to prevent corrosion in incinerators.
Workflow: Safe Suzuki Coupling Protocol
This workflow outlines the safety decision tree for using this intermediate in a palladium-catalyzed coupling.
Caption: Operational workflow for managing pressure and thermal risks during metal-catalyzed coupling of the target acid.
Emergency Response & Disposal
Fire Fighting Measures
-
Combustion Products: Carbon oxides (
), Hydrogen Bromide ( ), and Hydrogen Fluoride ( ) . -
HF Warning: While the fluorine is bound to the ring, high-temperature combustion can release trace HF. Firefighters must wear full turnout gear and SCBA.
-
Extinguishing Media: Dry chemical,
, or alcohol-resistant foam.[1] Do not use high-pressure water jets which may scatter the powder.
Accidental Release (Spill)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don goggles, double nitrile gloves, and a P100 respirator.
-
Neutralization: Cover the spill with sodium bicarbonate (
) or a spill pillow to neutralize the acid. -
Collection: Sweep up carefully (avoid dust) and place in a "Halogenated Solid Waste" container.
-
Decontamination: Wipe the surface with a dilute (5%) sodium carbonate solution, followed by water.
Disposal Considerations
-
Do not dispose of down the drain.[2] The benzyloxy group renders it toxic to aquatic life (long-term effects).
-
Classify as RCRA Hazardous Waste (if in US) due to halogen content.
References
-
PubChem. (2025).[3] Compound Summary: 3-(Benzyloxy)-4-bromo-2-fluorobenzoic acid (Isomer Analog for Property Estimation). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] [Link]
-
European Chemicals Agency (ECHA). (2024). Guidance on the compilation of safety data sheets.[2] Version 4.[3][1][4][5]0. [Link]
